molecular formula C19H25N9 B12264523 9-methyl-6-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine

9-methyl-6-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine

Cat. No.: B12264523
M. Wt: 379.5 g/mol
InChI Key: HKJAHDARRSXZKP-UHFFFAOYSA-N
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Description

9-methyl-6-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine is a complex organic compound that features a purine core structure substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-6-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine typically involves multiple steps, starting with the preparation of the pyrimidine and piperazine intermediates. One common route involves the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with appropriate reagents to form the desired piperazine derivative . This intermediate is then coupled with a purine derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

9-methyl-6-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

9-methyl-6-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and molecular interactions.

    Medicine: It has potential as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 9-methyl-6-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-methyl-6-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine apart is its unique combination of functional groups, which allows for specific interactions with molecular targets that are not possible with other similar compounds. This uniqueness makes it a valuable compound for drug discovery and other scientific research applications .

Properties

Molecular Formula

C19H25N9

Molecular Weight

379.5 g/mol

IUPAC Name

9-methyl-6-[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]purine

InChI

InChI=1S/C19H25N9/c1-14-11-15(24-19(23-14)28-5-3-4-6-28)26-7-9-27(10-8-26)18-16-17(20-12-21-18)25(2)13-22-16/h11-13H,3-10H2,1-2H3

InChI Key

HKJAHDARRSXZKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)C4=NC=NC5=C4N=CN5C

Origin of Product

United States

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